Cyclopentanone, 2-(1-hydroxyheptyl)-
Description
Cyclopentanone derivatives are a class of organic compounds characterized by a five-membered ketone ring with diverse substituents. The compound Cyclopentanone, 2-(1-hydroxyheptyl)- features a hydroxylated heptyl chain at the 2-position of the cyclopentanone core.
Key structural attributes:
Properties
CAS No. |
93430-30-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(1-hydroxyheptyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-8-11(13)10-7-6-9-12(10)14/h10-11,13H,2-9H2,1H3 |
InChI Key |
VZAPPURGJHNQTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1CCCC1=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclopentanone, 2-(1-hydroxypentyl)- (CAS 42558-01-0)
- Structure : Shorter hydroxyalkyl chain (pentyl vs. heptyl).
- Molecular formula : C₁₀H₁₈O₂; molecular weight: 170.25 g/mol .
- Solubility: Longer alkyl chains reduce aqueous solubility. The pentyl analog may exhibit better solubility in polar solvents compared to the heptyl derivative. Boiling point: Predicted to be lower for the pentyl variant due to reduced van der Waals interactions.
Curcumin Analogs with Cyclopentanone Moieties
Fragrance Compound: Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]- (Nectaryl, CAS 95962-14-4)
- Structure : Features a propyl-cyclohexenyl group instead of hydroxyalkyl .
- Applications : Used in perfumery due to its peach-like odor.
- Key differences :
- Functional groups : The absence of a hydroxyl group in Nectaryl reduces polarity, making it more volatile and suitable for fragrance applications.
- Environmental impact : Classified as an environmentally hazardous substance (UN 3082) , whereas the hydroxyheptyl derivative’s environmental fate remains uncertain.
Hydroxymethyl Derivatives (e.g., 2-(Hydroxymethyl)cyclopentanone, CAS 20618-42-2)
- Structure : A shorter hydroxymethyl (-CH₂OH) substituent .
- Physical properties : Predicted boiling point: 360.2°C; density: 1.02 g/cm³ .
- Comparison :
- The hydroxyheptyl group’s longer chain may lower boiling point due to increased steric hindrance but enhance lipid solubility.
Structure-Activity Relationships (SAR)
Impact of Hydroxyalkyl Chain Length
- Lipophilicity : Increases with chain length (pentyl < heptyl), affecting bioavailability and tissue distribution.
- Hydrogen bonding : The -OH group enables interactions with biological targets (e.g., enzymes), but longer chains may sterically hinder such interactions.
Physical and Chemical Properties
| Property | Cyclopentanone, 2-(1-hydroxyheptyl)- | 2-(1-Hydroxypentyl)- (CAS 42558-01-0) | Nectaryl (CAS 95962-14-4) |
|---|---|---|---|
| Molecular formula | C₁₂H₂₂O₂ (estimated) | C₁₀H₁₈O₂ | C₁₅H₂₄O |
| Molecular weight (g/mol) | ~198.3 | 170.25 | 220.35 |
| Boiling point | Not reported | Not reported | Not reported |
| Density (g/cm³) | ~0.95–1.0 (estimated) | Not reported | Not reported |
| Solubility | Low in water; soluble in organic solvents | Likely higher aqueous solubility | Low aqueous solubility |
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